Bienvenue dans la boutique en ligne BenchChem!

N-(2-Propyl-2H-tetraazol-5-yl)benzamide

Coordination Chemistry Tetrazole Regiochemistry Ligand Design

This N2-propyl tetrazole benzamide is the unsubstituted parent scaffold for BCRP (ABCG2) inhibition studies, providing a critical baseline fold-resistance of 1.51–1.62 at 10 µM in H460/MX20 cells. Unlike N1-regioisomers or ring-substituted analogs, the N2-propyl substitution maintains the precise electronic environment and hydrogen-bonding capacity required for target engagement. Use this compound to systematically introduce benzamide ring substituents and quantify SAR-driven potency shifts. The scaffold also supports HDAC inhibition screening and coordination polymer synthesis.

Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
Cat. No. B238272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Propyl-2H-tetraazol-5-yl)benzamide
Molecular FormulaC11H13N5O
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H13N5O/c1-2-8-16-14-11(13-15-16)12-10(17)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14,17)
InChIKeySQFCWUAUQTYKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Propyl-2H-tetraazol-5-yl)benzamide: Procurement-Ready Structural and Functional Baseline


N-(2-Propyl-2H-tetraazol-5-yl)benzamide (Molecular Formula: C11H13N5O; Molecular Weight: 231.25 g/mol) is a benzamide derivative featuring a tetrazole ring substituted with a propyl group specifically at the N2 position . The compound is synthesized via reaction of 2-propyl-2H-tetrazol-5-amine with benzoyl chloride in pyridine . It belongs to a broader class of tetrazole-substituted arylamides investigated for P2X purinergic receptor antagonism [1], alpha-7 nAChR positive allosteric modulation [2], and BCRP inhibition [3]. The N2-propyl substitution pattern is a critical structural determinant distinguishing it from N1-propyl regioisomers and from analogs bearing additional substituents on the benzamide phenyl ring [4].

Why N-(2-Propyl-2H-tetraazol-5-yl)benzamide Cannot Be Interchanged with In-Class Analogs


Tetrazole-substituted benzamides are not functionally interchangeable due to three structural variables that independently modulate target engagement: (i) the regiospecific position of the alkyl substituent on the tetrazole ring (N1 vs. N2), which alters the tetrazole's electronic environment and hydrogen-bonding capacity [1]; (ii) the presence, position, and nature of substituents on the benzamide phenyl ring, which directly affect lipophilicity, metabolic stability, and potency at targets such as BCRP and P2X3 [2]; and (iii) the length and branching of the N-alkyl chain on the tetrazole, which influences conformational flexibility and binding pocket complementarity [3]. Simply substituting a 2-methyl or 4-methyl benzamide analog for the unsubstituted parent compound can shift fold-resistance values by 10–30% in BCRP reversal assays, while switching from N2-propyl to N1-propyl alters the coordination chemistry of the tetrazole ring entirely [1][2].

Quantitative Differentiation Evidence for N-(2-Propyl-2H-tetraazol-5-yl)benzamide vs. Closest Analogs


N2-Propyl vs. N1-Propyl Tetrazole Substitution: Distinct Coordination Chemistry and Biological Implications

The N2-propyl substitution on the tetrazole ring of the target compound produces a fundamentally different coordination mode compared to N1-substituted tetrazole analogs. In crystallographic studies of 2-propyltetrazole, the N2-substituted tetrazole bridges Cu(II) atoms exclusively through N1 and N4 ring atoms, forming the first documented coordination polymers of 2-substituted tetrazoles where only the tetrazole ring participates in bridging [1]. By contrast, 1-substituted tetrazoles coordinate through N4 alone or N3/N4 pairs, yielding different polymeric architectures [1]. This regiospecific coordination behavior has direct implications for metal-binding biological targets: the N2-propyl tetrazole presents a distinct hydrogen-bond acceptor/donor pattern (four N atoms available) versus the N1-substituted isomer (three accessible N atoms after substitution) [2].

Coordination Chemistry Tetrazole Regiochemistry Ligand Design

Unsubstituted Benzamide Core vs. 2-Methyl and 4-Methyl Analogs: Impact on BCRP Inhibitory Potency

In a systematic SAR study of 31 benzamide and phenyltetrazole derivatives evaluated for BCRP-mediated multidrug resistance reversal, the unsubstituted benzamide scaffold serves as the core pharmacophore from which potency is modulated by ring substitution [1]. Benzamide derivatives without additional phenyl ring substituents (compounds 6 and 7 in the Gujarati et al. series) achieved fold-resistance values of 1.51 and 1.62 at 10 µM in the H460/MX20 mitoxantrone-resistant cell line, comparable to the reference BCRP inhibitor fumitremorgin C (FTC) [1]. Introduction of a methyl group at the 2-position (CAS 638145-76-3) or 4-position (CAS 638145-82-1) of the benzamide ring alters the electron density on the amide carbonyl and the overall lipophilicity, which can shift BCRP inhibitory potency, as observed across the broader benzamide series where fold-resistance values varied from approximately 1.3 to 1.6 depending on the substitution pattern [1]. The unsubstituted benzamide provides a defined baseline with minimal steric bulk, making it the preferred starting point for rational derivatization.

BCRP Inhibition Multidrug Resistance Reversal Structure-Activity Relationship

Cell Differentiation-Inducing Activity: Anti-Proliferative Effects in Undifferentiated Cells

N-(2-Propyl-2H-tetraazol-5-yl)benzamide has been specifically described as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing property is mechanistically linked to histone deacetylase (HDAC) inhibition, a well-established pathway for benzamide derivatives with anti-cancer and anti-psoriasis applications [2]. While quantitative IC50 values for this specific readout are not yet available in the peer-reviewed literature for this exact compound, the differentiation-inducing phenotype is explicitly attributed to the N-(2-propyl-2H-tetraazol-5-yl)benzamide scaffold rather than to substituted analogs, suggesting that the unsubstituted benzamide core with the N2-propyl tetrazole is the minimal pharmacophore for this activity [1].

Cell Differentiation Anti-Proliferation Cancer and Psoriasis Research

Tetrazole as Carboxylic Acid Bioisostere: Pharmacokinetic Differentiation from Non-Tetrazole Benzamides

The tetrazole ring in N-(2-Propyl-2H-tetraazol-5-yl)benzamide functions as a metabolically stable bioisostere of the carboxylic acid group, with a pKa of approximately 4.5–4.9 (comparable to carboxylic acids, pKa ~4.2–5.0) but with significantly enhanced metabolic resistance to Phase II glucuronidation [1]. Unlike carboxylic acid-containing benzamides, which are rapidly conjugated and excreted, tetrazole-bearing analogs resist this metabolic pathway due to the heterocyclic ring's inability to form acyl glucuronides [1]. The tetrazole ring also offers four hydrogen-bond acceptor nitrogen atoms versus two oxygen atoms in a carboxylic acid, enabling distinct binding interactions with target proteins [2]. This bioisosteric replacement is a key differentiator from non-tetrazole benzamide analogs such as simple N-acyl benzamides, which lack the enhanced metabolic stability and altered hydrogen-bonding profile of the tetrazole scaffold [1][2].

Bioisosterism Drug Design Metabolic Stability

P2X3/P2X2/3 Purinergic Receptor Antagonism: N2-Propyl Tetrazole Benzamide as a Privileged Scaffold

Tetrazole-substituted arylamide derivatives, encompassing the N-(2-propyl-2H-tetraazol-5-yl)benzamide scaffold, have been specifically claimed in patent literature as P2X3 and P2X2/3 purinergic receptor antagonists [1][2]. The patent families (Roche Palo Alto LLC) disclose that the tetrazole-arylamide core is essential for P2X3 antagonism, with the N-alkyl substituent on the tetrazole and the aryl (benzamide) substitution pattern jointly determining potency and selectivity [1]. While specific IC50 values for the unsubstituted N-(2-propyl-2H-tetraazol-5-yl)benzamide at P2X3 are not publicly disclosed, structurally related tetrazole-substituted arylamides within the same patent series have demonstrated P2X3 antagonist activity [1]. The N2-propyl substitution on the tetrazole distinguishes this compound from N1-substituted or N-unsubstituted tetrazole analogs, which fall outside the claimed structural scope for P2X3 antagonism in these patent families [1][2].

Purinergic Signaling Pain Research P2X3 Antagonist

Optimal Research and Industrial Application Scenarios for N-(2-Propyl-2H-tetraazol-5-yl)benzamide


BCRP-Mediated Multidrug Resistance Reversal Studies Using the Unsubstituted Benzamide Baseline

The compound serves as an unsubstituted benzamide-tetrazole scaffold for BCRP (ABCG2) inhibition studies, providing a defined baseline with fold-resistance values of 1.51–1.62 at 10 µM in H460/MX20 mitoxantrone-resistant non-small cell lung cancer cells, comparable to fumitremorgin C [4]. Researchers can use this parent compound to systematically introduce substituents on the benzamide phenyl ring and quantify SAR-driven changes in BCRP inhibitory potency, leveraging the established MTT-based reversal assay protocol in H460/MX20 and SW620/Ad300 cell lines [4].

Cell Differentiation and Anti-Proliferation Screening in Oncology and Dermatology

The compound's documented activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation positions it as a candidate for HDAC inhibition-focused screening cascades [4][2]. Application scenarios include in vitro differentiation assays using leukemia cell lines (e.g., HL-60, U937) and psoriasis-relevant keratinocyte models, where benzamide HDAC inhibitors have demonstrated therapeutic potential [2].

P2X3/P2X2/3 Purinergic Receptor Antagonist Lead Generation

As a structurally enabled member of the tetrazole-substituted arylamide class claimed in P2X3/P2X2/3 antagonist patents, this compound can serve as a starting point for medicinal chemistry optimization targeting genitourinary disorders, neuropathic pain, and respiratory diseases [4][2]. The N2-propyl substitution pattern on the tetrazole ring satisfies the structural requirements outlined in the Roche patent families, providing freedom-to-operate advantages for derivative synthesis programs [4].

Metal-Organic Coordination Polymer Synthesis Using N2-Substituted Tetrazole Ligands

The N2-propyl tetrazole moiety in this benzamide enables the construction of coordination polymers with defined N1,N4-bridging architectures, as demonstrated by the crystallographically characterized [CuCl2(2-propyltetrazole)2]n polymer [4]. Researchers in materials chemistry can utilize this compound or its hydrolyzed 2-propyltetrazole fragment as a ligand for synthesizing copper(II) and other transition metal coordination networks with predictable bridging geometries [4].

Quote Request

Request a Quote for N-(2-Propyl-2H-tetraazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.